Cas no 68047-07-4 (1-(4-(2-Dimethylamino)-2-ethoxyphenyl butanone)

1-(4-(2-Dimethylamino)-2-ethoxyphenyl butanone structure
68047-07-4 structure
Product Name:1-(4-(2-Dimethylamino)-2-ethoxyphenyl butanone
CAS No:68047-07-4
MF:C20H25NO2
MW:311.41800570488
CID:968466
PubChem ID:9861546
Update Time:2025-04-19

1-(4-(2-Dimethylamino)-2-ethoxyphenyl butanone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-(2-Dimethylamino)-2-ethoxyphenyl butanone
    • 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one
    • 1-p-dimethylaminoethoxyphenyl-2-phenyl-butan-1-one
    • 1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenyl-1-butanone
    • OBBFYFBJWYPOQQ-UHFFFAOYSA-N
    • 1-Butanone, 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-
    • 47BUC43043
    • 68047-07-4
    • Tamoxifen Citrate Imp. G (EP); Tamoxifen Imp. G (EP); (2RS)-1-[4-[2-(Dimethylamino)-ethoxy]phenyl]-2-phenylbutan-1-one; Tamoxifen Citrate Impurity G; Tamoxifen Impurity G
    • 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one
    • CHEMBL4636026
    • Tamoxifen citrate impurity G [EP]
    • Q27259042
    • DTXSID30987496
    • 4-(beta-dimethylaminoethoxy)-alpha-ethyldesoxybenzoin
    • 1-Butanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-
    • 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one, (2RS)-
    • 1-[4-(2-dimethylaminoethoxy)phenyl]-2-phenyl-1-butanone
    • UNII-47BUC43043
    • TAMOXIFEN CITRATE IMPURITY G [EP IMPURITY]
    • 1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butanone
    • 1-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}-2-PHENYLBUTAN-1-ONE
    • SCHEMBL2058475
    • (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one
    • 4'-[2-(DIMETHYLAMINO)ETHOXY]-2-PHENYLBUTYROPHENONE
    • (2RS)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one
    • Inchi: 1S/C20H25NO2/c1-4-19(16-8-6-5-7-9-16)20(22)17-10-12-18(13-11-17)23-15-14-21(2)3/h5-13,19H,4,14-15H2,1-3H3
    • InChI Key: OBBFYFBJWYPOQQ-UHFFFAOYSA-N
    • SMILES: O(CCN(C)C)C1C=CC(=CC=1)C(C(C1C=CC=CC=1)CC)=O

Computed Properties

  • Exact Mass: 311.18900
  • Monoisotopic Mass: 311.188529040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.051±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.05 g/l) (25 º C),
  • PSA: 29.54000
  • LogP: 4.00350
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